molecular formula C23H16ClNO3 B11528639 (4E)-4-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one

(4E)-4-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one

Cat. No.: B11528639
M. Wt: 389.8 g/mol
InChI Key: GKGINVAHHXYGRE-XSFVSMFZSA-N
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Description

(4E)-4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a dihydro-1,2-oxazol-5-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylhydrazine and acetic anhydride to form the final product under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    Chloroform: An organochlorine compound with similar structural elements.

    Trichloroethylene: Another organochlorine compound used as a solvent.

    Dichloromethane: A chlorinated solvent with similar chemical properties.

Uniqueness: Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H16ClNO3

Molecular Weight

389.8 g/mol

IUPAC Name

(4E)-4-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C23H16ClNO3/c24-21-9-5-4-8-18(21)15-27-19-12-10-16(11-13-19)14-20-22(25-28-23(20)26)17-6-2-1-3-7-17/h1-14H,15H2/b20-14+

InChI Key

GKGINVAHHXYGRE-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NOC(=O)/C2=C/C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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